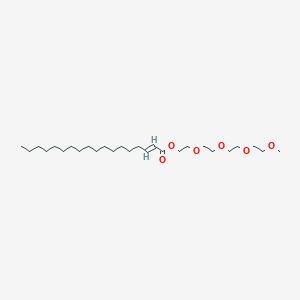

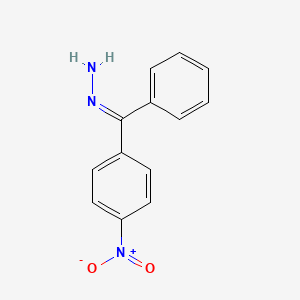

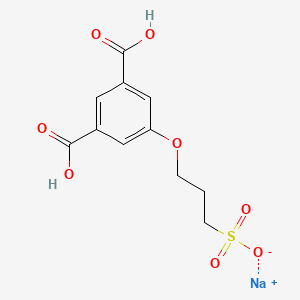

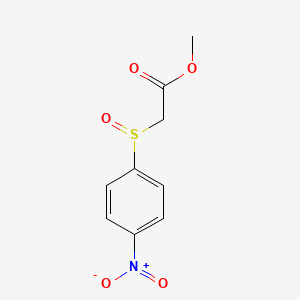

(4-Nitrophenyl)sulfinyl acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

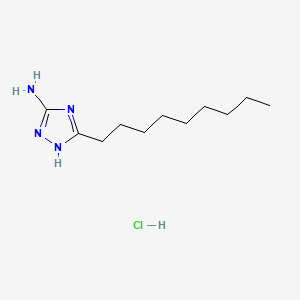

(4-Nitrophenyl)sulfinyl essigsäuremethylester ist eine organische Verbindung, die eine Sulfinylgruppe aufweist, die an eine Essigsäuremethylester-Einheit gebunden ist, wobei eine 4-Nitrophenylgruppe als Substituent fungiert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Nitrophenyl)sulfinyl essigsäuremethylester erfolgt typischerweise durch die Reaktion von 4-Nitrobenzolsulfinylchlorid mit Methylacetoacetat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, die die Bildung der Sulfinylesterbindung erleichtert. Die Reaktion wird üblicherweise unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Esters zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von (4-Nitrophenyl)sulfinyl essigsäuremethylester kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Nitrophenyl)sulfinyl essigsäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Sulfinylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einer Sulfonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Wasserstoffgas, Palladiumkatalysator.

Substitution: Verschiedene Nukleophile wie Amine, Alkohole und Thiole.

Hauptprodukte, die gebildet werden

Oxidation: (4-Nitrophenyl)sulfonyl essigsäuremethylester.

Reduktion: (4-Aminophenyl)sulfinyl essigsäuremethylester.

Substitution: Derivate mit verschiedenen Substituenten, die die Methoxygruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese wird (4-Nitrophenyl)sulfinyl essigsäuremethylester als Zwischenprodukt zur Herstellung komplexerer Moleküle verwendet. Seine Reaktivität macht es zu einem wertvollen Baustein bei der Synthese von Pharmazeutika und Agrochemikalien.

Biologie

Die Derivate der Verbindung wurden auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Forscher untersuchen ihre Verwendung bei der Entwicklung neuer Therapeutika.

Medizin

In der pharmazeutischen Chemie dient (4-Nitrophenyl)sulfinyl essigsäuremethylester als Vorläufer für die Synthese von Medikamenten mit potenziellen therapeutischen Vorteilen. Seine Derivate werden auf ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten untersucht.

Industrie

Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen chemischen Eigenschaften machen sie für Anwendungen in der Polymerwissenschaft und Materialtechnik geeignet.

Wirkmechanismus

Der Wirkmechanismus von (4-Nitrophenyl)sulfinyl essigsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfinylgruppe kann Redoxreaktionen eingehen, die die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Molekülen beeinflussen. Die Nitrogruppe kann an Elektronentransferprozessen beteiligt sein, die die biologische Aktivität der Verbindung beeinflussen. Die Estergruppe ermöglicht die Hydrolyse und setzt aktive Zwischenprodukte frei, die mit zellulären Zielstrukturen interagieren können.

Wirkmechanismus

The mechanism of action of (4-Nitrophenyl)sulfinyl acetic acid methyl ester involves its interaction with specific molecular targets. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitro group can participate in electron transfer processes, affecting the compound’s biological activity. The ester moiety allows for hydrolysis, releasing active intermediates that can interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4-Nitrophenyl)sulfonyl essigsäuremethylester: Ähnliche Struktur, aber mit einer Sulfonylgruppe anstelle einer Sulfinylgruppe.

(4-Aminophenyl)sulfinyl essigsäuremethylester: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.

(4-Nitrophenyl)thioessigsäuremethylester: Ähnliche Struktur, aber mit einer Thiogruppe anstelle einer Sulfinylgruppe.

Einzigartigkeit

(4-Nitrophenyl)sulfinyl essigsäuremethylester ist einzigartig durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Sulfinylgruppe, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

85728-59-2 |

|---|---|

Molekularformel |

C9H9NO5S |

Molekulargewicht |

243.24 g/mol |

IUPAC-Name |

methyl 2-(4-nitrophenyl)sulfinylacetate |

InChI |

InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |

InChI-Schlüssel |

RQYLZYRRGRSPNS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.